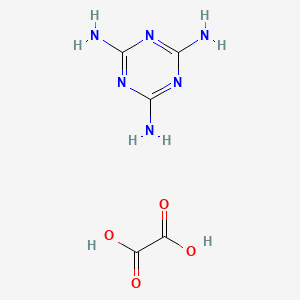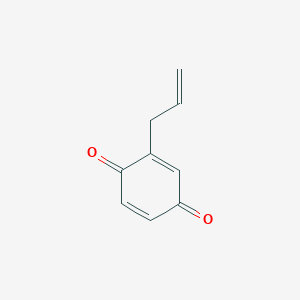
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-allylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives.
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s quinone structure makes it a useful tool in studying redox reactions and electron transfer processes in biological systems.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- involves its ability to undergo redox reactions. The quinone structure allows it to accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with various molecular targets, including enzymes involved in redox reactions, thereby influencing cellular processes .
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of an allyl group, leading to different chemical properties and applications.
2,5-Dihydroxy-1,4-benzoquinone:
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-5,6-di-2-propenyl-: This compound has additional methyl and propenyl groups, resulting in distinct chemical behavior.
Uniqueness
The presence of the allyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .
属性
CAS 编号 |
3731-95-1 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 |
InChI 键 |
VJSISYPUBUWIOT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
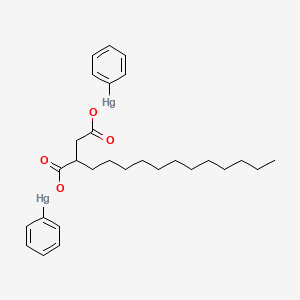
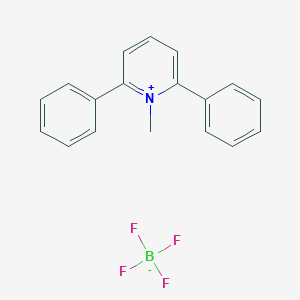
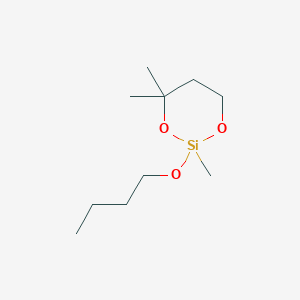
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
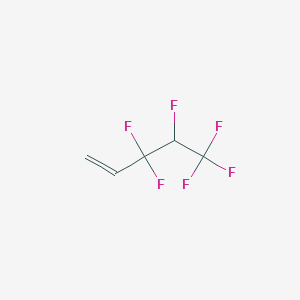
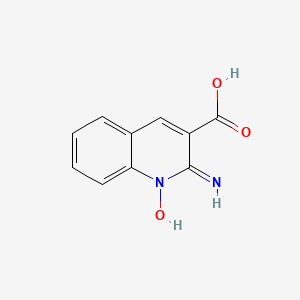
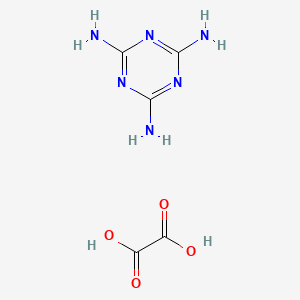
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)

